
4-(5-Bromo-2-furanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-2-furanyl)pyridine is an organic compound that features a pyridine ring substituted with a 5-bromo-2-furanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-furanyl)pyridine typically involves the bromination of 2-furanyl pyridine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-furanylboronic acid with 2-chloropyridine in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromo-2-furanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Suzuki Cross-Coupling: Palladium catalyst, arylboronic acid, base (e.g., potassium carbonate), solvent (e.g., toluene), inert atmosphere.
Heck Reaction: Palladium catalyst, alkene, base (e.g., triethylamine), solvent (e.g., DMF), inert atmosphere.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, alkyne, base (e.g., triethylamine), solvent (e.g., THF), inert atmosphere.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.
Coupling Products: Formation of biaryl or aryl-alkyne compounds.
Applications De Recherche Scientifique
4-(5-Bromo-2-furanyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the design of molecular probes and bioactive compounds for studying biological processes.
Mécanisme D'action
The mechanism of action of 4-(5-Bromo-2-furanyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various binding interactions. The presence of the bromine atom and the furan ring can influence the compound’s binding affinity and selectivity for its target. Additionally, the pyridine ring can participate in hydrogen bonding and π-π stacking interactions, further modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Bromo-2-methylpyridin-3-yl)furan: Similar structure but with a methyl group instead of a furan ring.
4-(5-Bromo-2-furanyl)quinoline: Contains a quinoline ring instead of a pyridine ring.
4-(5-Bromo-2-furanyl)benzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness
4-(5-Bromo-2-furanyl)pyridine is unique due to the combination of the pyridine and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse applications in various fields.
Propriétés
Numéro CAS |
55484-32-7 |
|---|---|
Formule moléculaire |
C9H6BrNO |
Poids moléculaire |
224.05 g/mol |
Nom IUPAC |
4-(5-bromofuran-2-yl)pyridine |
InChI |
InChI=1S/C9H6BrNO/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-6H |
Clé InChI |
DFWGKXSKJRZIIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


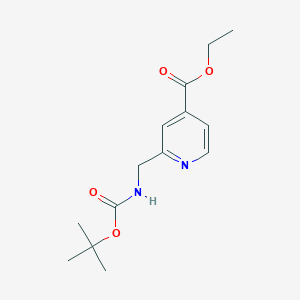
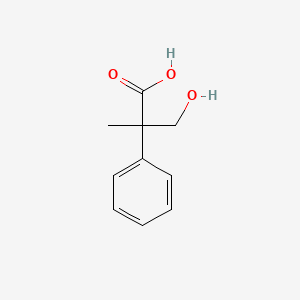
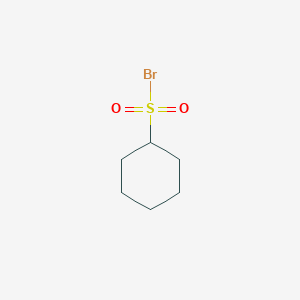
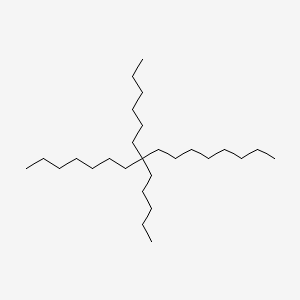
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13968314.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(cyclopropylamino)propan-1-ol](/img/structure/B13968328.png)


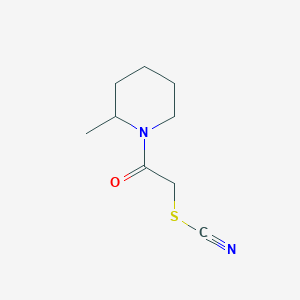
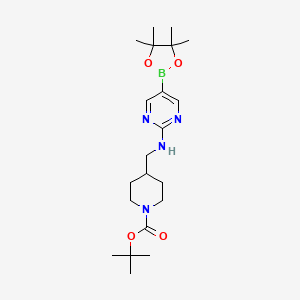
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
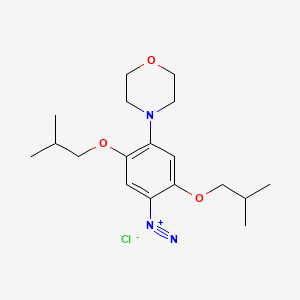
![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)
